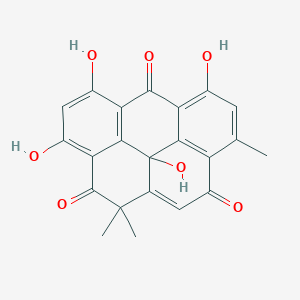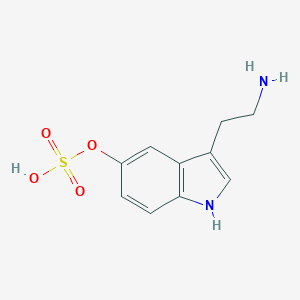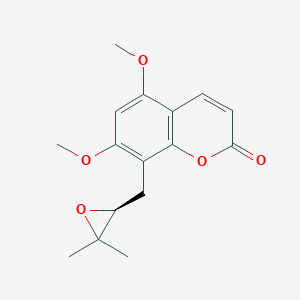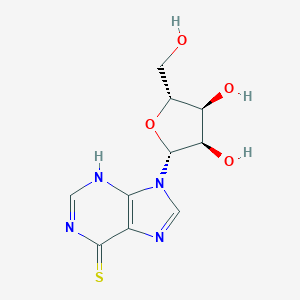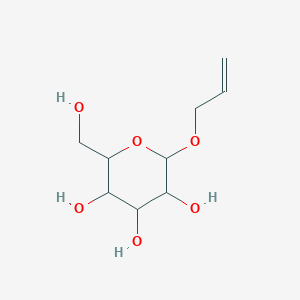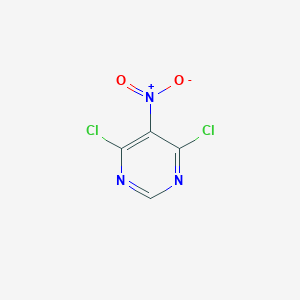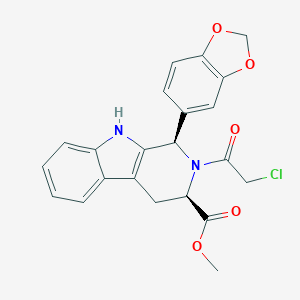
クロロプレタダラフィル
概要
説明
Chloropretadalafil is a synthetic compound that serves as a key intermediate in the production of tadalafil, a well-known selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type 5 (PDE5). This compound is primarily used in the pharmaceutical industry for the synthesis of drugs aimed at treating erectile dysfunction and pulmonary arterial hypertension .
科学的研究の応用
Chloropretadalafil has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular signaling pathways.
Medicine: Utilized in the development of drugs for treating erectile dysfunction and pulmonary arterial hypertension.
Industry: Employed in the production of pharmaceutical compounds and as a reference standard in analytical testing
作用機序
Target of Action
Chloropretadalafil is a key synthetic intermediate of tadalafil . The primary target of Chloropretadalafil, similar to tadalafil, is phosphodiesterase-5 (PDE5) . PDE5 is an enzyme that specifically cleaves and degrades cyclic guanosine monophosphate (cGMP) found in smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis .
Mode of Action
Chloropretadalafil, like tadalafil, is a selective inhibitor of PDE5 . By inhibiting PDE5, it increases the levels of cGMP in the smooth muscle cells . The increased cGMP levels, in turn, lead to smooth muscle relaxation, which promotes increased blood flow into the corpus cavernosum, thereby facilitating penile erection .
Biochemical Pathways
The action of Chloropretadalafil primarily affects the nitric oxide-cGMP pathway . In this pathway, nitric oxide is released in the penis during sexual stimulation. This nitric oxide triggers the production of cGMP, which controls the dilation and contraction of the blood vessels that carry blood to and from the penis. By inhibiting PDE5, Chloropretadalafil prevents the breakdown of cGMP, thus enhancing and prolonging the erectile response .
Pharmacokinetics
Tadalafil has a bioavailability that varies and is predominantly metabolized by the liver via the CYP3A4 enzyme . It has a half-life of approximately 17.5 hours . .
Result of Action
The molecular and cellular effects of Chloropretadalafil’s action result in the relaxation of smooth muscle cells in the penis, promoting increased blood flow. This leads to the facilitation of penile erection, aiding in the treatment of erectile dysfunction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of drugs, including Chloropretadalafil. Factors such as exposure to other chemicals, diet, and lifestyle can impact drug metabolism and effectiveness . For instance, exposure to certain heavy metals or halogenated hydrocarbons can inhibit or enhance drug metabolism . Furthermore, factors like diet and lifestyle can also influence the absorption and effectiveness of the drug . .
生化学分析
Biochemical Properties
Chloropretadalafil, like its parent compound tadalafil, is likely to interact with enzymes such as PDE5 . The nature of these interactions is typically inhibitory, preventing the breakdown of cGMP and thereby enhancing its effects .
Cellular Effects
The effects of Chloropretadalafil on cells are likely to be similar to those of tadalafil, given their structural similarity. By inhibiting PDE5, Chloropretadalafil could potentially influence cell function by altering signaling pathways that rely on cGMP .
Molecular Mechanism
The molecular mechanism of action of Chloropretadalafil is likely to involve binding to PDE5 and inhibiting its activity . This prevents the breakdown of cGMP, leading to an increase in cGMP levels and enhanced effects of cGMP-dependent signaling pathways .
Temporal Effects in Laboratory Settings
Given its role as a synthetic intermediate in the production of tadalafil , it may have similar stability and degradation properties.
Metabolic Pathways
Given its structural similarity to tadalafil, it may be involved in similar pathways and interact with similar enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions: Chloropretadalafil is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate with various reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of chloropretadalafil involves large-scale chemical reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The compound is then purified using techniques like crystallization and chromatography to achieve the desired quality .
化学反応の分析
Types of Reactions: Chloropretadalafil undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, chloroform.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include various derivatives of chloropretadalafil, which can be further processed to produce tadalafil and other related compounds .
類似化合物との比較
Tadalafil: A selective PDE5 inhibitor used for treating erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: A PDE5 inhibitor used for treating erectile dysfunction.
Uniqueness: Chloropretadalafil is unique due to its specific chemical structure, which allows it to serve as a crucial intermediate in the synthesis of tadalafil. Its ability to undergo various chemical reactions makes it a versatile compound in pharmaceutical research and production .
特性
IUPAC Name |
methyl 1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5/c1-28-22(27)16-9-14-13-4-2-3-5-15(13)24-20(14)21(25(16)19(26)10-23)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,24H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKHNCNDFOAFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171489-59-1 | |
| Record name | (1R,3R)-Methyl-1,2,3,4-tetrahydro-2-chloroacetyl-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the limit of detection (LOD) of the developed LC-MS/MS method for Chloropretadalafil in various matrices?
A1: Unfortunately, the provided research abstract does not specify the LOD for Chloropretadalafil in any matrix. The abstract mentions the LOD ranges for the overall method for detecting Sildenafil, Tadalafil, Vardenafil, and their analogues in coffee, herbal, and candy matrices []. More specific data on individual analogues like Chloropretadalafil is not provided.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


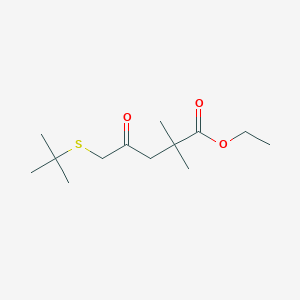
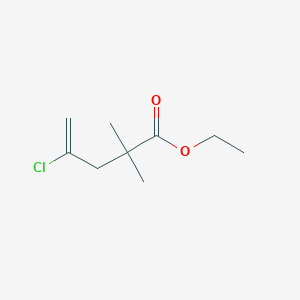
![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)
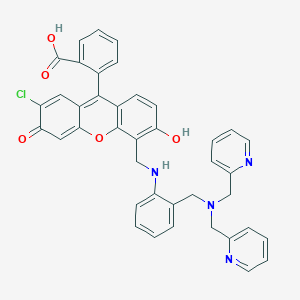
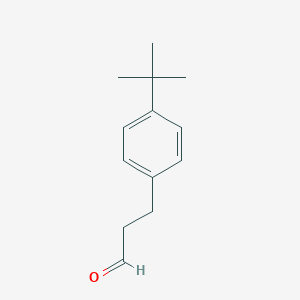
![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)
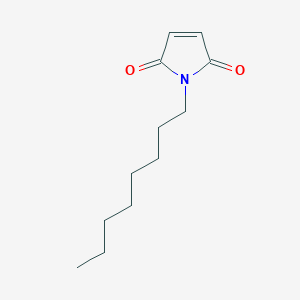
![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)
